molecular formula C8H9NO4 B1670617 (S)-3,5-Dihydroxyphenylglycine CAS No. 162870-29-3

(S)-3,5-Dihydroxyphenylglycine

Cat. No.: B1670617
CAS No.: 162870-29-3
M. Wt: 183.16 g/mol
InChI Key: HOOWCUZPEFNHDT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Dihydroxyphenylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of alpha-keto compounds .

Biological Activity

(S)-3,5-Dihydroxyphenylglycine (DHPG) is a synthetic amino acid recognized primarily as a selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. This compound has garnered attention in neuroscience research due to its diverse biological activities and potential therapeutic applications.

DHPG activates mGluRs, leading to various intracellular signaling cascades. Upon activation, DHPG induces an increase in intracellular calcium levels [Ca2+]i[Ca^{2+}]_i, modulates neurotransmitter release, and influences synaptic plasticity mechanisms such as long-term potentiation (LTP) and long-term depression (LTD) .

Key Signaling Pathways

  • Calcium Signaling : DHPG elevates [Ca2+]i[Ca^{2+}]_i by regulating multiple calcium channels.
  • Second Messenger Systems : It affects phosphoinositide hydrolysis and cAMP levels differently in adult versus neonatal tissues, showcasing its complex role in neuronal signaling .
  • Synaptic Plasticity : Depending on the concentration, DHPG can enhance or suppress excitatory postsynaptic potentials (EPSPs) and is implicated in both LTP and LTD processes .

Biological Effects

The biological effects of DHPG are extensive and encompass various physiological functions:

  • Neurotransmitter Modulation : DHPG can enhance or inhibit neurotransmitter release depending on the context, influencing synaptic transmission .
  • Cognitive Enhancement : Research indicates potential cognitive benefits, particularly in conditions of ischemia or hypoxia. DHPG has shown promise in enhancing memory-related processes .
  • Therapeutic Applications : Studies suggest that DHPG may have therapeutic roles in neuroprotective strategies against conditions like Alzheimer’s disease and neuronal injuries .

Case Study 1: Neuroprotection in Ischemia

A study demonstrated that DHPG administration could mitigate neuronal damage in models of ischemia by promoting synaptic resilience through mGluR activation. The findings indicated a significant reduction in cell death markers when treated with DHPG compared to controls .

Case Study 2: Cognitive Function in Alzheimer's Disease

In a preclinical model of Alzheimer’s disease, DHPG treatment improved cognitive performance on memory tasks. The results suggested that DHPG's action on mGluRs might enhance synaptic function and plasticity, counteracting cognitive deficits associated with the disease .

Comparative Biological Activity

The following table summarizes the biological activity of (S)-3,5-DHPG across various studies:

Study Focus Area Findings
Study 1NeuroprotectionReduced neuronal injury markers post-ischemia with DHPG treatment.
Study 2Cognitive EnhancementImproved memory performance in Alzheimer's models.
Study 3Synaptic TransmissionModulation of EPSPs; dose-dependent effects observed.

Q & A

Basic Research Questions

Q. What experimental models are used to study the neuroprotective mechanisms of (S)-3,5-Dihydroxyphenylglycine (DHPG)?

  • Methodological Answer : The rat organotypic hippocampal slice model exposed to oxygen-glucose deprivation (OGD) is widely employed. Key steps include:

  • Inducing ischemic injury via 30-minute OGD.
  • Post-treating slices with DHPG (e.g., 50 µM for 10 minutes).
  • Quantifying neuronal damage in CA1 regions using propidium iodide staining.
  • Validating pathway activation (e.g., PI3K/Akt) via Western blotting for phosphorylated Akt (Ser473) and GSK3β (Ser9) .
    • Key Metrics : ROS levels measured via fluorescent probes (e.g., DCFH-DA), with LY294002 (PI3K inhibitor) as a negative control to confirm pathway specificity .

Q. How is this compound biosynthesized in microbial systems?

  • Methodological Answer : Biosynthesis involves gene clusters (e.g., dpgA-D in Amycolatopsis mediterranei):

  • Gene knockout : Use CRISPR/Cas9 to disrupt dpgA (encoding a non-ribosomal peptide synthetase) and assess DHPG production via HPLC.
  • Enzymatic assays : Purify DpgB (a dioxygenase) to characterize its role in hydroxylating phenylglycine precursors.
  • Culture optimization : Adjust pH (6.5–7.0) and carbon sources (e.g., glucose vs. glycerol) to maximize yield .

Q. What analytical techniques validate the purity and structure of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 280 nm (retention time ~8.2 min).
  • NMR : Confirm stereochemistry via 1H^1H-NMR (e.g., α-proton at δ 4.1 ppm) and 13C^{13}C-NMR (carboxyl carbon at δ 175 ppm).
  • Mass spectrometry : ESI-MS in negative ion mode (m/z 182.1 for [M-H]^-) .

Advanced Research Questions

Q. How can researchers resolve contradictions between DHPG’s receptor-mediated effects and metabolic contributions in neuroprotection?

  • Methodological Answer :

  • Dual approaches : Combine radioligand binding assays (e.g., 3H^3H-DHPG for mGlu receptor affinity) with metabolomics (LC-MS profiling of β-catenin or CREB phosphorylation).
  • Pharmacological controls : Co-apply LY294002 (PI3K inhibitor) and MPEP (mGlu5 antagonist) to isolate pathway-specific effects.
  • Temporal analysis : Track β-catenin nuclear translocation (immunofluorescence) at 6–24 hours post-treatment to link acute receptor activation to delayed gene regulation .

Q. What strategies optimize microbial production of this compound for large-scale studies?

  • Methodological Answer :

  • Strain engineering : Overexpress pgaT (transporter gene) to enhance precursor uptake.
  • Fed-batch fermentation : Maintain dissolved oxygen at 30% saturation and feed tyrosine precursors incrementally.
  • Downstream processing : Use cation-exchange chromatography (pH 4.0 buffer) for high-purity recovery (>98%) .

Q. How does DHPG-induced β-catenin stabilization interact with other neuroprotective pathways (e.g., Nrf2)?

  • Methodological Answer :

  • Co-immunoprecipitation : Probe lysates for β-catenin/Nrf2 complexes using anti-β-catenin and anti-Nrf2 antibodies.
  • Knockdown models : Transfect siRNA targeting β-catenin in astrocytes and measure Nrf2 activation (e.g., HO-1 expression via qPCR).
  • In vivo validation : Use β-catenin+/^{+/-} mice to assess DHPG’s efficacy in stroke models .

Q. Safety & Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (tested for >240-minute breakthrough time) and sealed goggles.
  • Ventilation : Use fume hoods for weighing powders to avoid inhalation.
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. Data Interpretation & Troubleshooting

Q. Why might DHPG fail to induce neuroprotection in certain OGD models, and how can this be addressed?

  • Methodological Answer :

  • Dose calibration : Titrate DHPG (10–100 µM) to account for slice thickness variability.
  • Timing : Apply DHPG within 10 minutes post-OGD; delayed administration reduces efficacy.
  • Quality control : Verify OGD chamber oxygen levels (<1% O2_2) with galvanic sensors .

Properties

CAS No.

162870-29-3

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

(2R)-2-amino-2-(3,5-dihydroxyphenyl)acetic acid

InChI

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m1/s1

InChI Key

HOOWCUZPEFNHDT-SSDOTTSWSA-N

SMILES

C1=C(C=C(C=C1O)O)C(C(=O)O)N

Isomeric SMILES

C1=C(C=C(C=C1O)O)[C@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1O)O)C(C(=O)O)N

Appearance

Solid powder

Key on ui other cas no.

162870-29-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dihydroxyphenylglycine;  J516.528H;  DHPG;  S-DHPG; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3,5-Dihydroxyphenylglycine
Reactant of Route 2
Reactant of Route 2
(S)-3,5-Dihydroxyphenylglycine
Reactant of Route 3
Reactant of Route 3
(S)-3,5-Dihydroxyphenylglycine
Reactant of Route 4
Reactant of Route 4
(S)-3,5-Dihydroxyphenylglycine
Reactant of Route 5
(S)-3,5-Dihydroxyphenylglycine
Reactant of Route 6
Reactant of Route 6
(S)-3,5-Dihydroxyphenylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.